molecular formula C14H11F3O6 B3988297 7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one

7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one

Cat. No. B3988297
M. Wt: 332.23 g/mol
InChI Key: AFRKOYFFPJYBHL-UHFFFAOYSA-N
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Description

7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one is a useful research compound. Its molecular formula is C14H11F3O6 and its molecular weight is 332.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.05077255 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

7-Hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one has been a subject of interest in chemical synthesis. Olomola and Mphahlele (2020) synthesized 8-carbo-substituted derivatives of this compound, exploring its reactivity and structural properties. They utilized techniques like NMR, IR, mass spectroscopy, and X-ray crystallography for structural characterization, highlighting its utility in chemical synthesis and structural analysis research (Olomola & Mphahlele, 2020).

Exploration of Antimicrobial and Anticancer Properties

The compound's derivatives have been investigated for potential antimicrobial and anticancer activities. Ibrahim et al. (2022) utilized 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, a related compound, to create a variety of heterocyclic systems linked to furo[3,2-g]chromene. They screened these compounds for their antimicrobial and anticancer effects, demonstrating their potential in biomedical research (Ibrahim et al., 2022).

Kinase Inhibition Studies

Amr et al. (2017) synthesized a series of derivatives from 5-hydroxybergaptenand 5-hydroxyisopimpinellin, closely related to this compound. These compounds were tested as EGFR and VEGFR-2 kinase inhibitors, an essential aspect in the development of new therapeutic agents for cancer treatment (Amr et al., 2017).

Photochemical and Photophysical Properties

Research has also been conducted on the photochemical and photophysical properties of compounds derived from this compound. El-Gogary et al. (2015) synthesized angular furocoumarin derivatives and investigated their photooxygenation reactions. This type of research is crucial in understanding the behavior of such compounds under different light conditions, which can have implications in fields like material science and photodynamic therapy (El-Gogary et al., 2015).

Synthesis of Novel Heterocyclic Systems

Another significant area of research is the synthesis of novel heterocyclic systems using derivatives of this compound. Ali et al. (2020) explored the chemical reactivity of a novel derivative and synthesized various benzofuran derivatives with potential applications in medicinal chemistry and material science (Ali et al., 2020).

properties

IUPAC Name

7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6H-furo[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O6/c1-20-9-6-3-4-22-10(6)12(21-2)11-8(9)7(18)5-13(19,23-11)14(15,16)17/h3-4,19H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRKOYFFPJYBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=O)CC(OC2=C(C3=C1C=CO3)OC)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Reactant of Route 2
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Reactant of Route 3
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Reactant of Route 4
Reactant of Route 4
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Reactant of Route 5
Reactant of Route 5
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
7-hydroxy-4,9-dimethoxy-7-(trifluoromethyl)-6,7-dihydro-5H-furo[3,2-g]chromen-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.